VR1 Antagonistic Potency: Selectivity Over a Close Tetrahydroquinoline Analog
The target compound demonstrates a specific VR1 antagonistic potency that differentiates it from a close structural analog. In in-vitro assays measuring VR1 antagonistic activity, 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (Compound A) achieved a functional inhibitory IC50 of 45 nM, while its N1-cyclopropanecarbonyl analog, 1-cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203298-37-6, Compound B), exhibited an IC50 of 210 nM under identical conditions . This represents a 4.7-fold difference in potency.
| Evidence Dimension | VR1 Antagonistic Activity (IC50) |
|---|---|
| Target Compound Data | 45 nM |
| Comparator Or Baseline | 1-cyclohexyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203298-37-6) at 210 nM |
| Quantified Difference | 4.7-fold lower IC50 (higher potency) for target compound |
| Conditions | In vitro functional assay (FLIPR) using recombinant human VR1 receptors expressed in HEK293 cells, measuring inhibition of capsaicin-evoked calcium influx. |
Why This Matters
The 4.7-fold higher potency indicates a stronger VR1 blockade at lower concentrations, potentially allowing for reduced dosage in vivo studies and lower off-target risk compared to the analog.
